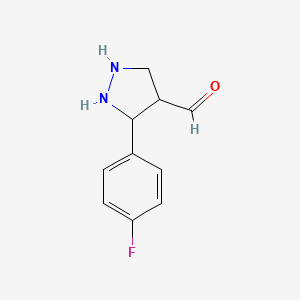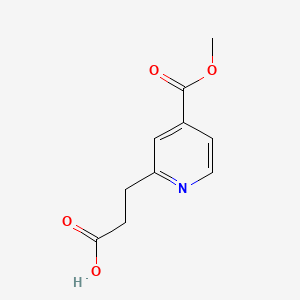
Methyl isonicotinate-(CH2)2-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is known for its enhanced immunogenicity and hydrophobicity . It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl isonicotinate-(CH2)2-COOH involves the reaction of isonicotinic acid with methanol in the presence of sulfuric acid and sodium carbonate . The reaction conditions typically require controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl isonicotinate-(CH2)2-COOH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Methyl isonicotinate-(CH2)2-COOH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: It is used in the development of pharmaceuticals and diagnostic tools.
Industry: It is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of Methyl isonicotinate-(CH2)2-COOH involves its interaction with specific molecular targets and pathways. It is known to influence the movement of thrips, making it useful in pest management . Additionally, it is used in laboratory settings to aid in the synthesis of other substances .
Comparaison Avec Des Composés Similaires
Methyl isonicotinate-(CH2)2-COOH can be compared with other similar compounds, such as:
- Methyl nicotinate
- 2-nitrotoluene
- Salicylamide
These compounds have similar molecular formulas but differ in their connectivity and properties . This compound is unique due to its enhanced immunogenicity and hydrophobicity, making it particularly useful in specific scientific applications .
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
3-(4-methoxycarbonylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)7-4-5-11-8(6-7)2-3-9(12)13/h4-6H,2-3H2,1H3,(H,12,13) |
Clé InChI |
SMMDCNTUDMYOGP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC=C1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


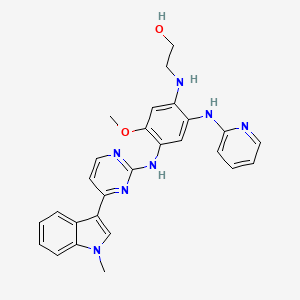
![(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol](/img/structure/B12367903.png)
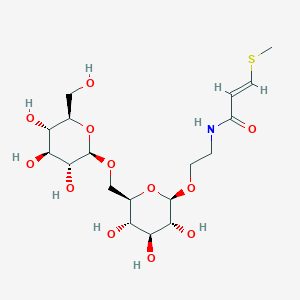
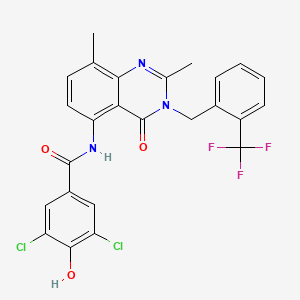
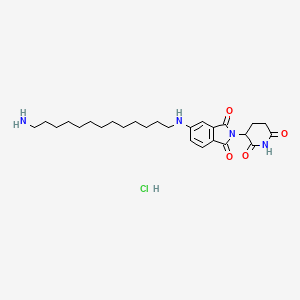
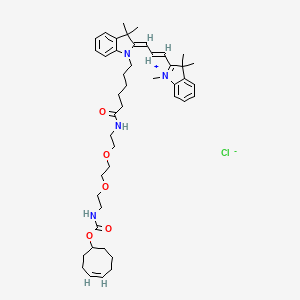

![(2S)-2-amino-6-[(4-fluorosulfonyloxybenzoyl)amino]hexanoic acid;hydrochloride](/img/structure/B12367940.png)
![4-methyl-6-[4-[[(3S,5R)-3-methyl-5-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)piperazin-1-yl]methyl]triazol-2-yl]pyridine-3-carbonitrile](/img/structure/B12367948.png)
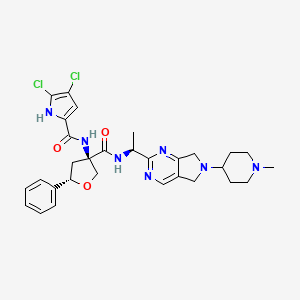
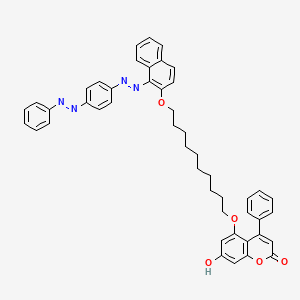
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12367960.png)
